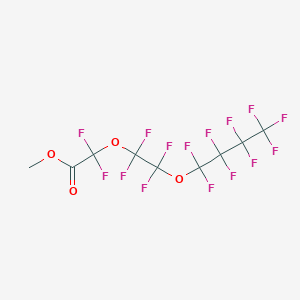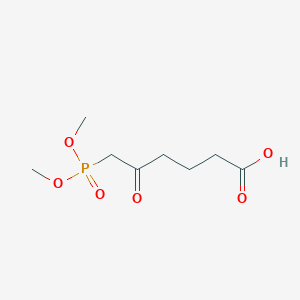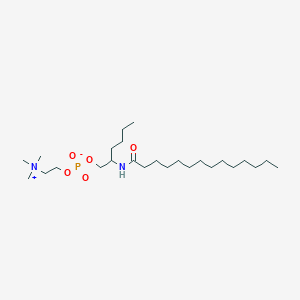
Methyl-2,2-Difluor-2-(1,1,2,2-Tetrafluor-2-(Perfluorbutoxy)ethoxy)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C9H3F15O4 and its molecular weight is 460.09 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Trifluormethylierung von Alkylhalogeniden
“Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate” ist ein nützliches Reagenz für die Trifluormethylierung von Alkylhalogeniden . Trifluormethylierung ist eine Art von chemischer Reaktion, bei der eine Trifluormethylgruppe in ein Molekül eingeführt wird. Dieser Prozess ist bedeutend im Bereich der Pharmazeutika und Agrochemikalien, wo die Einführung einer Trifluormethylgruppe die biologische Aktivität bestimmter Verbindungen verbessern kann .
Perfluoralkylierungen für Aryliodide und -bromide
Diese Verbindung ist auch ein breit anwendbares Reagenz für Perfluoralkylierungen für Aryliodide und -bromide . Perfluoralkylierung ist ein Prozess, der eine Perfluoralkylgruppe in ein Molekül einführt. Diese Reaktion ist wichtig bei der Synthese verschiedener organischer Verbindungen, insbesondere bei der Herstellung von Materialien mit einzigartigen Eigenschaften wie Öl- und Wasserabweisung, Temperaturbeständigkeit und chemischer Stabilität .
Proteomik-Forschung
“Methyl perfluoro-3,6-dioxadecanoate” ist ein Spezialprodukt, das in der Proteomik-Forschung eingesetzt wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Feld ist entscheidend für das Verständnis biologischer Prozesse und Krankheiten auf molekularer Ebene .
Wirkmechanismus
Target of Action
Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate, also known as Methyl perfluoro-3,6-dioxadecanoate, is an organic intermediate It’s known to be used in the synthesis of other compounds .
Mode of Action
Under specific high concentration and high temperature conditions, it has been found to act as a very efficient source of difluorocarbene . This suggests that it may interact with its targets by donating difluorocarbene groups, which can then participate in further chemical reactions.
Biochemical Pathways
Its ability to act as a source of difluorocarbene suggests that it may be involved in various fluorination reactions, contributing to the synthesis of other fluorinated compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of chemical synthesis, its primary effect is the introduction of difluorocarbene groups into other molecules, thereby facilitating the synthesis of various fluorinated compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to act as a source of difluorocarbene is enhanced under specific high concentration and high temperature conditions . Furthermore, it’s important to note that this compound forms explosive mixtures with air at elevated temperatures , indicating that its stability and reactivity can be significantly affected by environmental conditions such as temperature and the presence of oxygen.
Eigenschaften
IUPAC Name |
methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O4/c1-26-2(25)3(10,11)27-8(21,22)9(23,24)28-7(19,20)5(14,15)4(12,13)6(16,17)18/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGFUFLXPSSLND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377686 |
Source


|
| Record name | Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129301-40-2 |
Source


|
| Record name | Methyl difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129301-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)






